1-(2-甲基丙基)-1H-咪唑-4-磺酰胺

描述

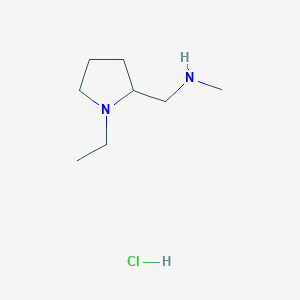

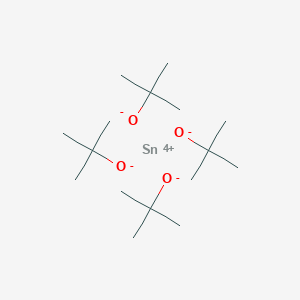

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a chemical compound that has been widely used in scientific research for its various applications. It is commonly referred to as PMSF, which is an abbreviation for its full name. The compound is a white crystalline powder that is soluble in water and has a molecular weight of 198.28 g/mol. PMSF is a potent inhibitor of serine proteases and has been used in various biochemical and physiological studies.

科学研究应用

抗寄生生物活性

研究表明,包括1-(2-甲基丙基)-1H-咪唑-4-磺酰胺在内的咪唑衍生物表现出显著的抗寄生生物活性。具体而言,这些化合物已在体外对单细胞寄生虫如贾第虫、滴虫和阿米巴原虫进行了测试,显示出有希望的结果。这些化合物的生物活性归因于它们的结构,并且已被认为是传统抗寄生药物如苯硝唑的潜在替代品(Hernández-Núñez等,2009)。

化学合成和标记

该化合物及其衍生物已被合成用于各种应用,包括制备强效淋巴细胞功能相关抗原-1拮抗剂。这些衍生物已被标记为稳定同位素和碳-14用于药物代谢和药代动力学研究,表明它们在生物医学研究中的重要性(Latli et al., 2011)。

配位化学

咪唑衍生物,包括1-(2-甲基丙基)-1H-咪唑-4-磺酰胺,已被用于配位化学,特别是在镍配合物的合成中。这些化合物经历结构重排和与金属的相互作用,为材料科学领域做出贡献,并在催化和材料合成中提供潜在应用(Bermejo et al., 2000)。

抗微生物和抗增殖特性

已合成咪唑磺酰胺衍生物并对其进行了抗微生物和抗增殖活性测试。这些化合物已显示出对各种人类细胞系的有效性,表明它们在开发用于治疗感染和疾病的新治疗剂方面具有潜在用途(Shimaa M. Abd El-Gilil, 2019)。

作用机制

Target of Action

The primary target of 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, also known as Imiquimod, is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity .

Mode of Action

Imiquimod acts as an agonist of TLR7 . It stimulates the innate immune system, leading to the production of cytokines, including interferon-α . This interaction with its target results in an enhanced immune response, which aids in the control of viral infections and cancerous growths .

Biochemical Pathways

The activation of TLR7 by Imiquimod triggers a cascade of immune responses, including the production of cytokines . These cytokines then act on various biochemical pathways, leading to an enhanced immune response. The exact biochemical pathways affected by Imiquimod are complex and involve multiple components of the immune system .

Pharmacokinetics

The pharmacokinetics of Imiquimod involves minimal percutaneous absorption . After topical application, no radioactivity was detected in the serum, and less than 0.9% of the radiolabelled dose was excreted in the urine and feces . This suggests that Imiquimod has low systemic exposure and is primarily retained at the site of application, contributing to its local effects .

Result of Action

The activation of the immune response by Imiquimod leads to various molecular and cellular effects. It results in the production of cytokines, which aid in controlling viral infections and cancerous growths . On a cellular level, it can lead to the reduction of warts and other skin lesions .

Action Environment

The action, efficacy, and stability of Imiquimod can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the specific characteristics of the skin where it is applied can all impact its effectiveness . .

属性

IUPAC Name |

1-(2-methylpropyl)imidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEANEMOFABATCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240708 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1461706-74-0 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)

![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)

![2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine](/img/structure/B1430217.png)

![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)

![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)